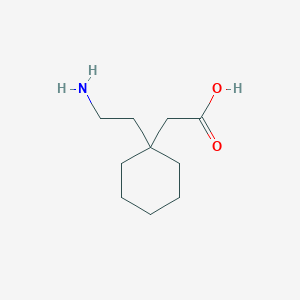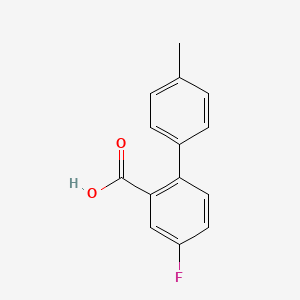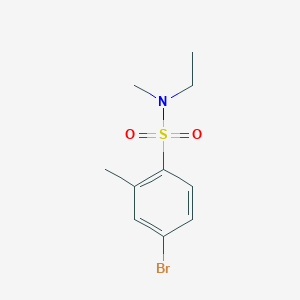
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
Übersicht
Beschreibung
“4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S . It is also known by other names such as “4-Brom-N,N-diethylbenzolsulfonamid” in German, “4-Bromo-N,N-diethylbenzenesulfonamide” in English, and “4-Bromo-N,N-diéthylbenzènesulfonamide” in French .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group contains two ethyl groups and one dimethyl group .Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties
Research on ebrotidine, a compound with a similar bromo-benzenesulfonamide structure, highlights its unique properties combining H2-receptor antagonist activities with cytoprotective capabilities. This dual action, involving enhanced mucus gel protective qualities and promotion of mucosal repair, positions it as a potential therapeutic agent in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Electrochemical Surface Finishing and Energy Storage
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) have been reviewed, revealing their application in electroplating and energy storage. This research area demonstrates the potential for utilizing related chemical structures in developing new materials for energy applications (Tsuda, Stafford, & Hussey, 2017).
Flame Retardants
A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks. The study emphasizes the need for further research on the environmental fate and toxicity of these compounds, indicating the relevance of bromo-benzenesulfonamide derivatives in environmental sciences (Zuiderveen, Slootweg, & de Boer, 2020).
Regioselectivity in Chemical Synthesis
Research exploring the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the chemical behavior and potential applications of bromo-substituted compounds in organic synthesis. This work helps understand how bromo-groups influence chemical reactions, which could be relevant to the synthesis and application of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
Eigenschaften
IUPAC Name |
4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKHYALYYDPUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

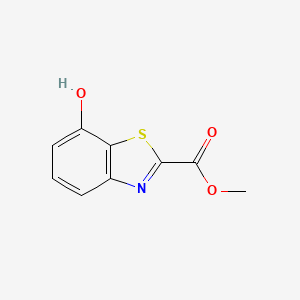
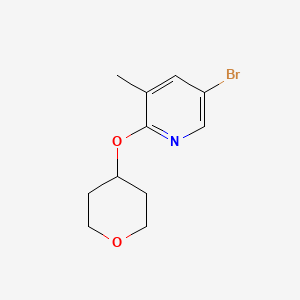

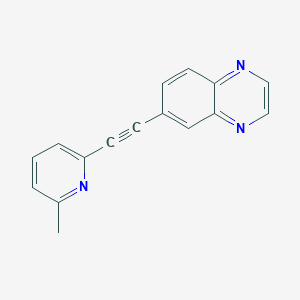


![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)



